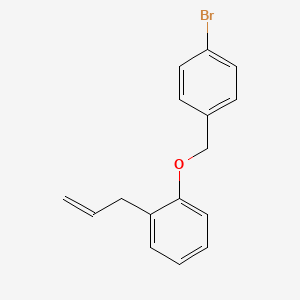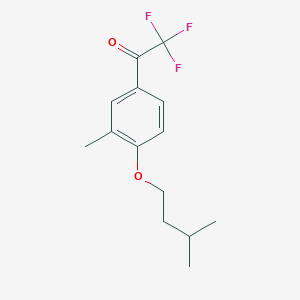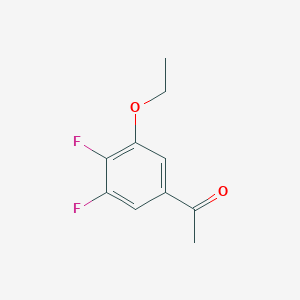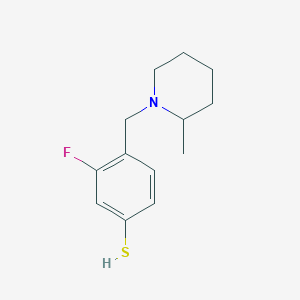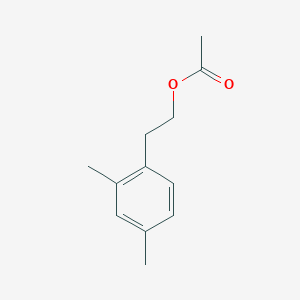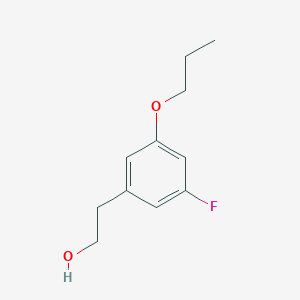
5-Fluoro-3-n-propoxyphenethyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-n-propoxyphenethyl alcohol: is an organic compound that features a fluorine atom, a propoxy group, and a phenethyl alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-n-propoxyphenethyl alcohol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 5-fluoro-3-n-propoxybenzyl chloride with an appropriate alcohol under basic conditions. The reaction typically proceeds as follows:
Starting Material: 5-Fluoro-3-n-propoxybenzyl chloride.
Reagent: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Solvent: Anhydrous ethanol or methanol.
Reaction Conditions: Reflux the mixture for several hours until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Fluoro-3-n-propoxyphenethyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of 5-fluoro-3-n-propoxybenzaldehyde or 5-fluoro-3-n-propoxybenzoic acid.
Reduction: Formation of 5-fluoro-3-n-propoxyphenethyl hydrocarbon.
Substitution: Formation of 5-substituted-3-n-propoxyphenethyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Fluoro-3-n-propoxyphenethyl alcohol is used as an intermediate in the synthesis of various fluorinated organic compounds. Its unique structural features make it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique properties can be leveraged in the design of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-3-n-propoxyphenethyl alcohol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparación Con Compuestos Similares
5-Fluoro-3-methoxyphenethyl alcohol: Similar structure but with a methoxy group instead of a propoxy group.
5-Fluoro-3-ethoxyphenethyl alcohol: Similar structure but with an ethoxy group instead of a propoxy group.
5-Fluoro-3-n-butoxyphenethyl alcohol: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness: The presence of the propoxy group in 5-Fluoro-3-n-propoxyphenethyl alcohol imparts unique physicochemical properties compared to its analogs. This can influence its solubility, reactivity, and interaction with biological targets, making it a distinct compound in its class.
Propiedades
IUPAC Name |
2-(3-fluoro-5-propoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-2-5-14-11-7-9(3-4-13)6-10(12)8-11/h6-8,13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOSCPFRCKGXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)CCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
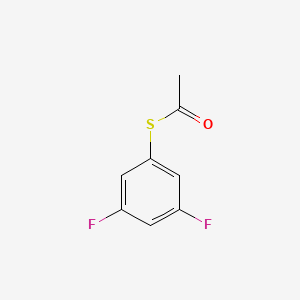
![1-[4-(Diethylamino)phenyl]-1-cyclopropyl ethanol](/img/structure/B7999465.png)
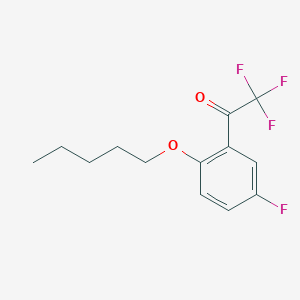
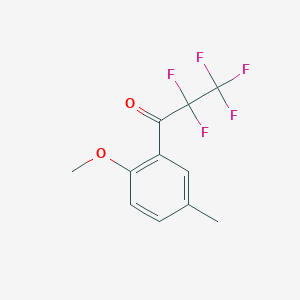
![4-[(3-Methyl-1-piperidino)methyl]thiophenol](/img/structure/B7999472.png)
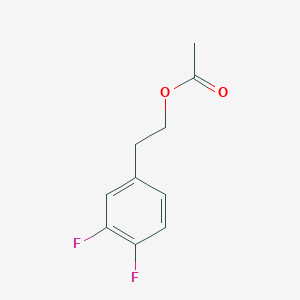
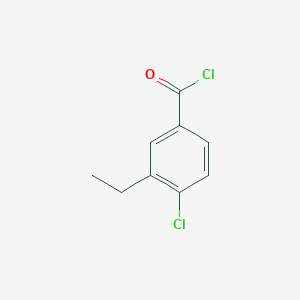
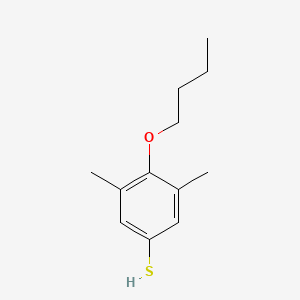
![2-[3-(Dimethylamino)phenyl]-3-methyl-butan-2-ol](/img/structure/B7999520.png)
